N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide
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Overview
Description
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide: is an organic compound that belongs to the class of naphthodioxane derivatives This compound is characterized by a naphthodioxane ring system fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide typically involves the following steps:
Formation of the Naphthodioxane Ring: The naphthodioxane ring can be synthesized through a Johnson–Corey–Chaykovsky reaction, which involves the treatment of 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde with sulfur ylides.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the naphthodioxane derivative is treated with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthodioxane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted naphthodioxane derivatives.
Scientific Research Applications
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol: This compound shares a similar naphthodioxane ring system but differs in its functional groups.
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde: Another related compound with a different substituent on the naphthodioxane ring.
Uniqueness: N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties compared to other naphthodioxane derivatives .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2,3-dihydrobenzo[g][1,4]benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-12-4-2-3-10-7-13-14(8-11(10)12)18-6-5-17-13/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
ZIXPFXCARYBUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)OCCO3 |
Origin of Product |
United States |
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